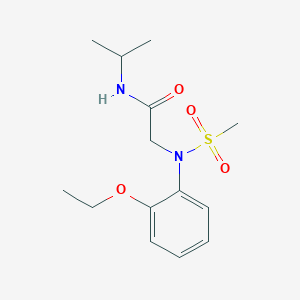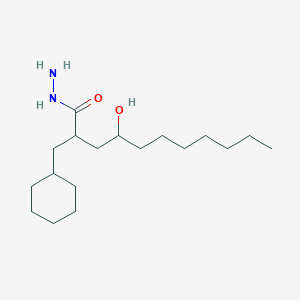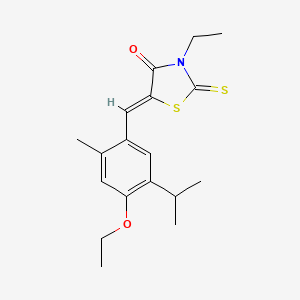
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been found to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
Further research is needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide.
4. Drug design: Further research is needed to optimize the structure of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide and develop more potent and selective BTK inhibitors for the treatment of B-cell malignancies.
Conclusion:
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a small molecule inhibitor that targets BTK and has shown promising anti-cancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in humans and identify the optimal combination therapy for B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has some limitations, including its limited solubility in aqueous solutions and potential for off-target effects. Future research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide should focus on clinical trials, combination therapy, mechanism of action, and drug design.
実験室実験の利点と制限
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been optimized for high yield and purity, making it suitable for further research. However, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, including the following:
1. Clinical trials: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has not been extensively studied in clinical trials, and further research is needed to evaluate its safety and efficacy in humans.
2. Combination therapy: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to enhance the activity of other anti-cancer agents, and further research is needed to identify the optimal combination therapy for B-cell malignancies.
3.
合成法
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2,6-dioxopiperidine to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide. The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been optimized to improve its yield and purity, making it suitable for further research.
科学的研究の応用
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies. In preclinical studies, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been found to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.
特性
IUPAC Name |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O3/c20-14-7-5-13(6-8-14)19(27)23(24-17(25)2-1-3-18(24)26)11-12-4-9-15(21)16(22)10-12/h4-10H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSJGGITWWVUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxopiperidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4927196.png)
![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927221.png)
![2-[{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B4927228.png)

![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)

![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)